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Compound of Interest

4-
Compound Name:
(Trifluoromethoxy)benzotrifluoride

Cat. No.: B1304638

An In-depth Technical Guide to 4-(Trifluoromethoxy)benzotrifluoride

This technical guide provides a comprehensive overview of the fundamental properties,
synthesis, and potential applications of 4-(Trifluoromethoxy)benzotrifluoride, a fluorinated
aromatic compound of interest to researchers and professionals in drug development and
chemical synthesis.

Core Properties

4-(Trifluoromethoxy)benzotrifluoride, also known as 1-(trifluoromethoxy)-4-
(trifluoromethyl)benzene, is a disubstituted benzene derivative. Its core chemical and physical
properties are summarized below. It is important to note that while some properties are
experimentally determined for related compounds, specific experimental data for the title
compound, such as melting and boiling points, are limited, and thus, predicted values are also
provided.

Table 1: Chemical and Physical Properties of 4-(Trifluoromethoxy)benzotrifluoride
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Property Value Source
1-(trifluoromethoxy)-4-
IUPAC Name _ -
(trifluoromethyl)benzene
p-
Trifluoromethoxybenzotrifluorid
Synonyms ] [1][2]13]
e, 0,0,0-Trifluoro-4-
(trifluoromethyl)anisole
CAS Number 80258-33-9 [2][31[4]
Molecular Formula CsHaFsO [21[3114]
Molecular Weight 230.11 g/mol [2][3]1[4]

Predicted Boiling Point

133.4+£40.0°C

[4]

Predicted Density

1.408 = 0.06 g/cm?

[4]

Refractive Index

1.377

[4]

For comparative context, the properties of the parent compound, benzotrifluoride, are provided

in the table below.

Table 2: Physical Properties of Benzotrifluoride

Property Value Source

Melting Point -29.05 °C [51[6]1[7]

Boiling Point 102-103.46 °C 516171181

Density 1.1886-1.19 g/mL at 20-25 °C 516171

Solubility in Water 451.5 mg/L at 25 °C [9]
Soluble in ethanol, benzene,

Solubility in Organic Solvents ether, acetone, n-heptane, and  [5][9][10]

carbon tetrachloride.
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Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of 4-
(Trifluoromethoxy)benzotrifluoride is not readily available in published literature. However,
based on a patent for the preparation of related 4-substituted-1-(trifluoromethoxy)benzene
compounds (W0O2016125185A2), a plausible multi-step synthetic pathway can be proposed.
[11] This would likely involve the formation of the trifluoromethoxybenzene core, followed by the
introduction of the trifluoromethyl group at the para position, or vice-versa. A representative
synthetic workflow is outlined below.
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Figure 1: Proposed synthetic workflow for 4-(Trifluoromethoxy)benzotrifluoride.
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Detailed Methodologies (Based on Patent
WO02016125185A2 and General Organic Chemistry
Principles):

Step 1: Synthesis of Trifluoromethoxybenzene from Trichloromethoxybenzene[11]

Charge a stainless steel autoclave with trichloromethoxybenzene and anhydrous hydrogen
fluoride (HF).

Heat the sealed autoclave to approximately 80°C.

Maintain the reaction at this temperature under pressure for 4 to 6 hours.

After the reaction is complete, vent the excess HF and by-product HCI.

Purge the system with nitrogen gas to remove any dissolved gases.

Isolate the crude trifluoromethoxybenzene and purify by distillation.

Step 2: Nitration of Trifluoromethoxybenzene[11]

To a cooled solution of trifluoromethoxybenzene, slowly add a mixture of concentrated
sulfuric acid and nitric acid (nitrating mixture).

o Maintain the temperature below ambient temperature during the addition.

 After the addition is complete, allow the reaction to stir until completion (monitored by TLC or
GOQ).

o Carefully pour the reaction mixture onto ice and extract the product with a suitable organic
solvent (e.g., dichloromethane).

» Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure to yield 1-nitro-4-(trifluoromethoxy)benzene. The para
isomer is expected to be the major product.

Step 3: Reduction of the Nitro Group[11]
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To a solution of 1-nitro-4-(trifluoromethoxy)benzene in a solvent such as methanol, add iron
powder and concentrated hydrochloric acid.

Heat the mixture to around 60-65°C and stir until the reduction is complete.
Filter the reaction mixture through a pad of celite to remove the iron sludge.
Evaporate the solvent from the filtrate.

Adjust the pH of the residue to basic (pH 9-10) to precipitate the crude product.

Extract the product with an organic solvent, wash, dry, and concentrate to obtain 4-
(trifluoromethoxy)aniline.

Step 4: Introduction of the Trifluoromethyl Group (Hypothetical) A standard method for

introducing a trifluoromethyl group onto an aromatic ring from an aniline is the Sandmeyer-type

reaction, specifically a modification of the Balz-Schiemann reaction.

Dissolve 4-(trifluoromethoxy)aniline in an aqueous solution of a non-nucleophilic acid like
tetrafluoroboric acid (HBFa).

Cool the solution to 0-5°C and add a solution of sodium nitrite (NaNO2) dropwise to form the
diazonium salt.

The resulting diazonium tetrafluoroborate salt can then be subjected to conditions that
promote trifluoromethylation. This is a complex step and may require specific reagents not
detailed in the general patent. Acommon laboratory method involves the use of
trifluoromethylating agents in the presence of a copper catalyst.

Alternatively, other modern cross-coupling methods could be employed starting from a
halogenated trifluoromethoxybenzene derivative.

Spectroscopic and Analytical Data (Predicted)

While experimental spectra for 4-(Trifluoromethoxy)benzotrifluoride are not readily available,

its expected spectroscopic characteristics can be predicted based on the analysis of closely
related compounds.[12][13][14][15][16][17][18][19][20][21][22][23][24]
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Table 3: Predicted Spectroscopic Data for 4-(Trifluoromethoxy)benzotrifluoride

Technique Predicted Characteristics

Two doublets in the aromatic region (around &
7.2-7.8 ppm), characteristic of a 1,4-

1H NMR disubstituted benzene ring. The protons closer
to the electron-withdrawing CFs group would be

expected to be further downfield.

Aromatic signals with characteristic C-F
couplings. The carbons directly attached to the -
OCFs and -CFs groups would show quartets
due to coupling with the fluorine atoms. The

13C NMR
carbon of the -CFs group would appear at a
characteristic downfield shift (around 120-130
ppm) as a quartet. The carbon of the -OCFs

group would also be a quartet.

Two singlets. One for the -OCFs group
(expected around & -58 to -60 ppm) and one for

19F NMR
the -CFs group (expected around 6 -62 to -64

ppm).

Strong C-F stretching bands (around 1100-1350
cm~1). Aromatic C-H stretching (around 3000-

IR Spectroscopy 3100 cm~1). C=C stretching in the aromatic ring
(around 1400-1600 cm~1). C-O stretching for the
ether linkage (around 1250 cm™2).

A molecular ion peak at m/z = 230.
Mass Spectrometry Fragmentation would likely involve the loss of
the -OCFs or -CFs groups.

Role in Drug Development and Research

While there is no specific documented biological activity for 4-
(Trifluoromethoxy)benzotrifluoride, its structure is highly relevant to medicinal chemistry and
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drug discovery. The incorporation of trifluoromethoxy (-OCF3) and trifluoromethyl (-CFs) groups
into organic molecules can significantly enhance their pharmacological properties.[25][26]

The trifluoromethoxy group is known to increase lipophilicity, which can improve a drug's ability
to cross cell membranes.[26] Both the -OCFs and -CFs groups can block metabolic pathways,
leading to improved metabolic stability and a longer half-life of the drug in the body.[26]
Furthermore, these electron-withdrawing groups can influence the electronic environment of
the molecule, potentially increasing its binding affinity to biological targets.[26]

For example, the related compound 4-hydroxybenzotrifluoride serves as a precursor in the
synthesis of P2Y1 antagonists, antithrombotic agents, and potent inhibitors of myeloid cell
leukemia.[27]

(Building Block)
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Figure 2: Influence of Fluoro-groups on Drug Properties.
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Safety and Handling

Detailed toxicological data for 4-(Trifluoromethoxy)benzotrifluoride is not available.
However, based on data for related benzotrifluoride compounds, it should be handled with care
in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be
worn. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

4-(Trifluoromethoxy)benzotrifluoride is a fluorinated aromatic compound with significant
potential as a building block in the synthesis of novel pharmaceuticals and agrochemicals.
While comprehensive experimental data on its physical properties and biological activities are
still to be established, its structural features suggest that it can be a valuable tool for medicinal
chemists seeking to modulate the properties of lead compounds. The synthetic pathways to
this molecule are plausible based on existing patent literature, and its analytical
characterization can be reliably predicted. Further research into this and similar molecules is
warranted to fully explore their potential in various fields of chemical science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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